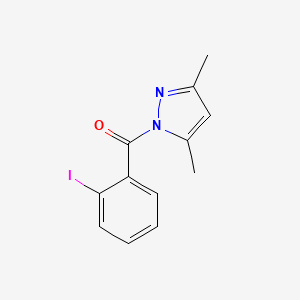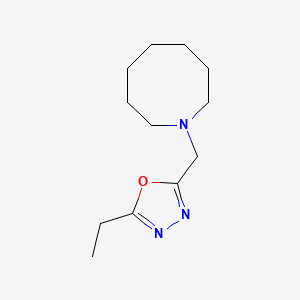
(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone, also known as DIM-1, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. This compound is a pyrazole derivative that has been synthesized through a number of methods, and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This may lead to the induction of apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully elucidate the mechanism of action of (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone.
Biochemical and Physiological Effects:
(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation in cancer cells. It has also been shown to have anti-inflammatory properties, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone in lab experiments is its potential as a lead compound for the development of new drugs. Its anticancer properties make it an attractive candidate for further study. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities for use in experiments.
Direcciones Futuras
There are a number of future directions for research involving (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone. One area of interest is the development of new drugs based on its structure, which may have improved efficacy and fewer side effects than current chemotherapeutic agents. Other areas of research include the study of its mechanism of action, as well as its potential use in the treatment of other diseases such as inflammatory disorders.
Métodos De Síntesis
The synthesis of (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone has been achieved through a number of methods, including the reaction of 2-iodobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. Other methods involve the use of different pyrazole derivatives and iodobenzoyl chlorides, or the use of alternative bases. The synthesis of (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone is a complex process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone has been found to have a number of applications in scientific research, particularly in the field of medicinal chemistry. One area of interest is the development of new drugs for the treatment of cancer and other diseases. (3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone has been shown to have anticancer properties, and has been studied as a potential lead compound for the development of new chemotherapeutic agents.
Propiedades
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O/c1-8-7-9(2)15(14-8)12(16)10-5-3-4-6-11(10)13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLVFRWKAZEYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=CC=C2I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpyrazol-1-yl)-(2-iodophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[5-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544209.png)
![4-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544217.png)
![N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B7544221.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7544229.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7544232.png)
![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)

![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)

![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)


